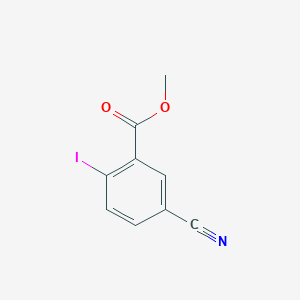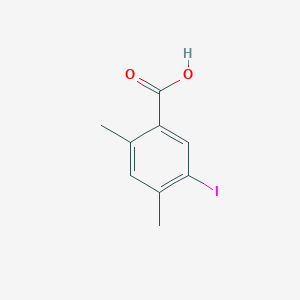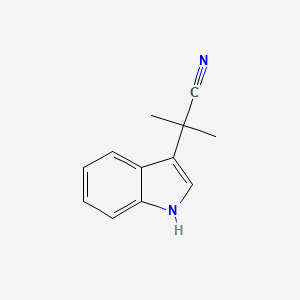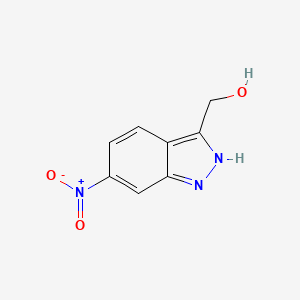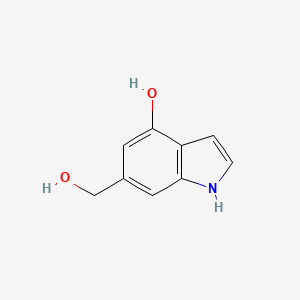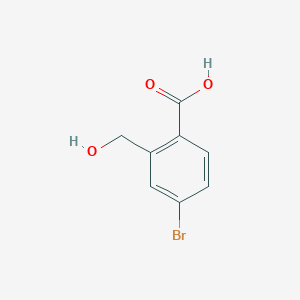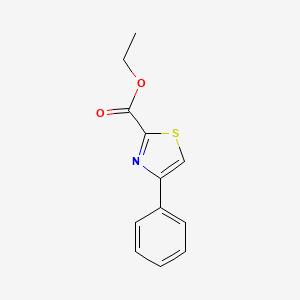
Ethyl-4-Phenylthiazol-2-carboxylat
Übersicht
Beschreibung
Ethyl 4-phenylthiazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . The compound is typically stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of Ethyl 4-phenylthiazole-2-carboxylate involves several steps. One method involves the use of sodium hydroxide in methanol at 20℃ . The reaction mixture is stirred for 4 hours and the methanol is removed by rotary evaporation . The resultant mixture is adjusted to pH=5–6 with 1N HCl solution . The precipitated white solid is collected by filtration and dried to give the carboxylic acid intermediate .Molecular Structure Analysis
The InChI code for Ethyl 4-phenylthiazole-2-carboxylate is 1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
Ethyl 4-phenylthiazole-2-carboxylate is a solid or viscous liquid . The compound’s physical form, storage temperature, and shipping temperature are all normal .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiazole, zu denen auch Ethyl-4-Phenylthiazol-2-carboxylat gehört, sind wichtige heterocyclische Verbindungen, die eine breite Palette biologischer Aktivitäten aufweisen . Es wurde festgestellt, dass sie antibakterielle, antimykotische, entzündungshemmende, antitumorale, antituberkulöse, antidiabetische, antivirale und antioxidative Eigenschaften besitzen . Die Substituenten an einer bestimmten Position des Thiazolrings beeinflussen die biologischen Ergebnisse stark .
Antimikrobielle Aktivität
Verbindungen mit stickstoffhaltigen heterocyclischen Einheiten, wie z. B. Thiazole, haben sich als hochwirksam gegen bestimmte Mikroben erwiesen . Dies deutet darauf hin, dass this compound möglicherweise antimikrobielle Eigenschaften besitzt.
Entzündungshemmende Aktivität
Bestimmte Thiazolderivate haben eine signifikante entzündungshemmende Aktivität gezeigt . Beispielsweise zeigten die Verbindungen 67 und 68, die den Thiazolring enthalten, eine bessere Aktivität mit 60,71 % bzw. 64,28 % Hemmung im Vergleich zum Standardmedikament Diclofenac-Natrium mit 57,14 % Hemmung .
Behandlung von Herz-Kreislauf-Erkrankungen
Thiazolderivate wurden als potenzielle Ziele für die Behandlung von Herz-Kreislauf-Erkrankungen (KHK) identifiziert . Cholesterylester-Transferprotein (CETP) spielt eine wichtige Rolle im Prozess des umgekehrten Cholesteryltransfers (RCT), der für die kardiovaskuläre Gesundheit entscheidend ist .
Antioxidative Eigenschaften
Es wurde festgestellt, dass Thiazole antioxidative Eigenschaften besitzen . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Antitumor- und zytotoxische Aktivität
Es wurde beobachtet, dass Thiazolderivate Antitumor- und zytotoxische Aktivitäten besitzen . Dies deutet darauf hin, dass this compound möglicherweise zur Krebsbehandlung eingesetzt werden könnte.
Neuroprotektive Eigenschaften
Es wurde festgestellt, dass Thiazole neuroprotektive Eigenschaften besitzen . Neuroprotektive Medikamente schützen die Neuronen vor Degeneration und Verletzungen und werden daher zur Behandlung von neurodegenerativen Erkrankungen eingesetzt.
Antivirale Eigenschaften
Es wurde festgestellt, dass Thiazole antivirale Eigenschaften besitzen . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Virusinfektionen eingesetzt werden könnte.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFISTWSEPVSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647089 | |
| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31877-30-2 | |
| Record name | Ethyl 4-phenyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)

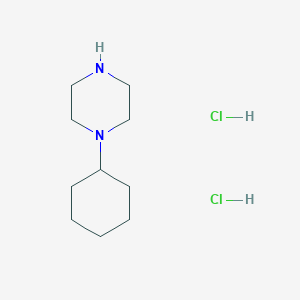
![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)


![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)
